molecular formula C5H6BrN3 B3045542 5-Bromo-4,6-dimethyl-1,2,3-triazine CAS No. 109520-03-8

5-Bromo-4,6-dimethyl-1,2,3-triazine

Cat. No.: B3045542
CAS No.: 109520-03-8
M. Wt: 188.03 g/mol
InChI Key: VEZFVJJPDSCEJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4,6-dimethyl-1,2,3-triazine is a heterocyclic compound with the molecular formula C5H6BrN3. It is a member of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. This compound is notable for its bromine and methyl substituents, which confer unique chemical properties and reactivity.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Bromo-4,6-dimethyl-1,2,3-triazine plays a crucial role in biochemical reactions, particularly in the synthesis of nitrogen-containing heterocycles. It interacts with various enzymes and proteins, facilitating reactions such as the Inverse Electron Demand Diels-Alder reaction. This compound is known to interact with electron-rich dienophiles, leading to the formation of pyrimidines and novel-substituted pyridines . These interactions are essential for the synthesis of biologically active molecules.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. Its ability to undergo cycloaddition reactions with electron-rich dienophiles is a key aspect of its mechanism of action . These interactions facilitate the formation of complex heterocyclic structures, which are important for various biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring its stability during experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, leading to therapeutic outcomes. At higher doses, toxic or adverse effects may be observed . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the synthesis of nitrogen-containing heterocycles highlights its importance in metabolic processes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation . Understanding these interactions is important for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4,6-dimethyl-1,2,3-triazine typically involves the bromination of 4,6-dimethyl-1,2,3-triazine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4,6-dimethyl-1,2,3-triazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Addition: The compound can participate in electrophilic addition reactions, particularly with electron-rich dienophiles.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Electrophilic Addition: Reagents like dienophiles in the presence of a Lewis acid catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products:

    Nucleophilic Substitution: Substituted triazines with various functional groups.

    Electrophilic Addition: Nitrogen-containing heterocycles such as pyrimidines.

    Coupling Reactions: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

5-Bromo-4,6-dimethyl-1,2,3-triazine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Comparison with Similar Compounds

    4,6-Dimethyl-1,2,3-triazine: Lacks the bromine substituent, resulting in different reactivity.

    5-Chloro-4,6-dimethyl-1,2,3-triazine: Similar structure but with chlorine instead of bromine, leading to different chemical properties.

    5-Bromo-1,2,3-triazine: Lacks the methyl groups, affecting its steric and electronic properties.

Uniqueness: 5-Bromo-4,6-dimethyl-1,2,3-triazine is unique due to the presence of both bromine and methyl groups, which influence its reactivity and potential applications. The combination of these substituents makes it a versatile compound in various chemical reactions and research applications.

Properties

IUPAC Name

5-bromo-4,6-dimethyltriazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-3-5(6)4(2)8-9-7-3/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZFVJJPDSCEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN=N1)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80547221
Record name 5-Bromo-4,6-dimethyl-1,2,3-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109520-03-8
Record name 5-Bromo-4,6-dimethyl-1,2,3-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4,6-dimethyl-1,2,3-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4,6-dimethyl-1,2,3-triazine
Reactant of Route 2
Reactant of Route 2
5-Bromo-4,6-dimethyl-1,2,3-triazine
Reactant of Route 3
Reactant of Route 3
5-Bromo-4,6-dimethyl-1,2,3-triazine
Reactant of Route 4
5-Bromo-4,6-dimethyl-1,2,3-triazine
Reactant of Route 5
5-Bromo-4,6-dimethyl-1,2,3-triazine
Reactant of Route 6
5-Bromo-4,6-dimethyl-1,2,3-triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.